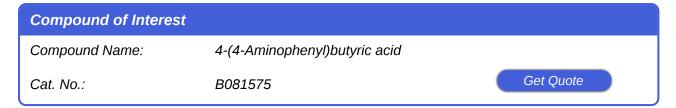


Spectroscopic Profile of 4-(4-Aminophenyl) butyric Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(4-Aminophenyl)butyric acid, a compound of interest in pharmaceutical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for 4-(4-Aminophenyl)butyric acid is C10H13NO2, with a molecular weight of 179.22 g/mol .[1][2][3] The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **4-(4-Aminophenyl)butyric acid**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Aromatic protons (AA'BB' system)
Data not available	Data not available	Data not available	-CH ₂ - (adjacent to aromatic ring)
Data not available	Data not available	Data not available	-CH ₂ - (central methylene)
Data not available	Data not available	Data not available	-CH ₂ - (adjacent to carboxyl group)
Data not available	Data not available	Data not available	-NH₂ (amino group)
Data not available	Data not available	Data not available	-COOH (carboxyl group)

Table 2: 13C NMR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid

Chemical Shift (ppm)	Assignment
Data not available	Quaternary aromatic carbon (C-NH ₂)
Data not available	Aromatic CH
Data not available	Aromatic CH
Data not available	Quaternary aromatic carbon (C-alkyl)
Data not available	-CH ₂ - (adjacent to aromatic ring)
Data not available	-CH ₂ - (central methylene)
Data not available	-CH ₂ - (adjacent to carboxyl group)
Data not available	-COOH (carboxyl carbon)

Note: Specific chemical shift values from public databases were not available at the time of this report. The assignments are based on predictable chemical environments.



Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Broad	O-H stretch (carboxylic acid)
Data not available	Medium	N-H stretch (primary amine)
Data not available	Strong	C=O stretch (carboxylic acid)
Data not available	Medium	C=C stretch (aromatic ring)
Data not available	Medium	C-N stretch (aromatic amine)
Data not available	Medium	C-O stretch (carboxylic acid)
Data not available	Strong	Aromatic C-H bending (paradisubstituted)

Note: Specific peak positions from public databases were not available. The assignments are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for 4-(4-Aminophenyl)butyric acid

m/z	Interpretation
179.09	Molecular ion [M] ⁺ or protonated molecule [M+H] ⁺ (calculated: 179.0946)[1]



Note: Detailed fragmentation data was not available. The primary observed peak would correspond to the molecular ion or the protonated molecule.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These represent typical procedures for a small organic molecule like **4-(4-Aminophenyl)butyric acid**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of 4-(4-Aminophenyl)butyric acid was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5]
- The solution was transferred to a 5 mm NMR tube.[6][7]
- The sample was vortexed to ensure homogeneity.

Instrumentation and Parameters (1H and 13C NMR):

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: DMSO-d₆ (due to the presence of both amine and carboxylic acid functional groups).
- Temperature: 298 K.
- ¹H NMR:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- 13C NMR:



- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- o Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: -10 to 220 ppm.
- Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid 4-(4-Aminophenyl)butyric acid powder was placed directly onto the ATR crystal.[8]
- Pressure was applied using the instrument's anvil to ensure good contact between the sample and the crystal.[8]

Instrumentation and Parameters (FTIR-ATR):

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):



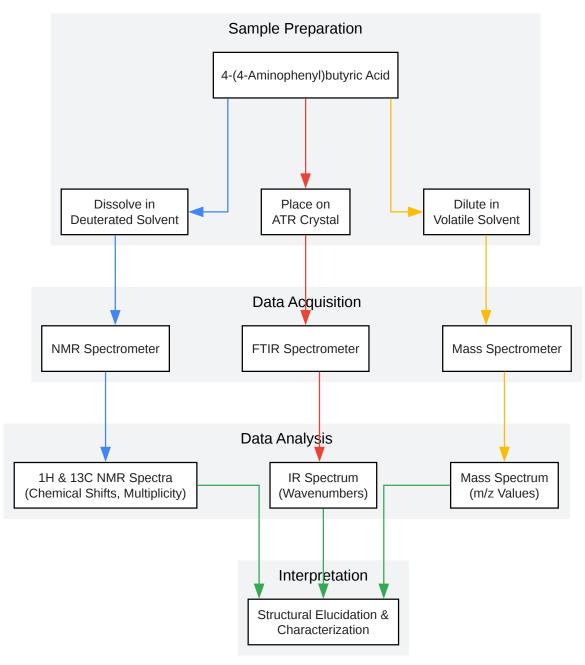
- A stock solution of 4-(4-Aminophenyl)butyric acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[9][10]
- This stock solution was further diluted to a final concentration of approximately 1-10 μg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[10]
- The final solution was filtered through a 0.22 μm syringe filter to remove any particulates.[10] Instrumentation and Parameters (ESI-MS):
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
- Ionization Mode: Positive ion mode is typically used to observe the [M+H]+ ion.
- Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas (N₂): Flow rate and temperature were optimized for stable spray and desolvation.
- Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(4-Aminophenyl)butyric acid**.



General Spectroscopic Analysis Workflow



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